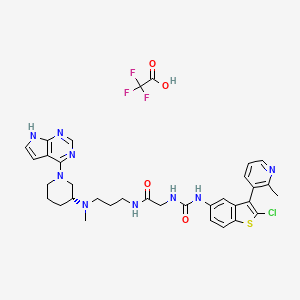

![molecular formula C31H35F4N5O5 B10819841 4-Fluoro-2-[(4-methoxycyclohexyl)-(4-methylcyclohexanecarbonyl)amino]-5-[5-(triazol-2-ylmethyl)-3-(trifluoromethyl)pyridin-2-yl]oxybenzoic acid](/img/structure/B10819841.png)

4-Fluoro-2-[(4-methoxycyclohexyl)-(4-methylcyclohexanecarbonyl)amino]-5-[5-(triazol-2-ylmethyl)-3-(trifluoromethyl)pyridin-2-yl]oxybenzoic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

BI-0588 es un inhibidor alostérico altamente potente y selectivo de la polimerasa NS5B del virus de la hepatitis C (VHC). Este compuesto se dirige al bolsillo del pulgar-2 de la polimerasa NS5B, que es crucial para la replicación del genoma del VHC. BI-0588 ha demostrado una actividad antiviral significativa en sistemas de replicones basados en células, particularmente contra el VHC de genotipo 1 .

Métodos De Preparación

Rutas de Síntesis y Condiciones de Reacción

La síntesis de BI-0588 involucra múltiples pasos, incluyendo la formación de intermediarios clave y sus reacciones de acoplamiento subsecuentes. La ruta sintética exacta es propietaria, pero típicamente involucra:

Formación de la Estructura Central: Este paso involucra la construcción de la estructura heterocíclica central a través de reacciones de ciclización.

Modificaciones del Grupo Funcional: Introducción de varios grupos funcionales para mejorar la actividad y selectividad del compuesto.

Reacciones de Acoplamiento Final: Acoplamiento de la estructura central con cadenas laterales específicas para lograr el compuesto activo final.

Métodos de Producción Industrial

La producción industrial de BI-0588 probablemente involucraría síntesis a gran escala utilizando condiciones de reacción optimizadas para garantizar un alto rendimiento y pureza. Esto incluye:

Procesamiento por Lotes: Para la síntesis inicial y los pasos intermedios.

Química de Flujo Continuo: Para reacciones de acoplamiento final para mejorar la eficiencia y la escalabilidad.

Purificación: Usando técnicas como cristalización, cromatografía y recristalización para lograr la pureza deseada.

Análisis De Reacciones Químicas

Tipos de Reacciones

BI-0588 sufre varios tipos de reacciones químicas, incluyendo:

Oxidación: Introducción de átomos de oxígeno para formar óxidos.

Reducción: Eliminación de átomos de oxígeno o adición de átomos de hidrógeno.

Sustitución: Reemplazo de un grupo funcional por otro.

Reactivos y Condiciones Comunes

Oxidación: Reactivos como permanganato de potasio o trióxido de cromo en condiciones ácidas.

Reducción: Reactivos como hidruro de aluminio y litio o borohidruro de sodio.

Sustitución: Reactivos nucleófilos o electrófilos dependiendo del grupo funcional que se va a reemplazar.

Productos Principales

Los productos principales formados a partir de estas reacciones incluyen varios derivados oxidados, reducidos o sustituidos de BI-0588, que pueden ser analizados posteriormente para su actividad biológica.

Aplicaciones Científicas De Investigación

BI-0588 tiene una amplia gama de aplicaciones en la investigación científica:

Química: Utilizado como un compuesto modelo para estudiar los mecanismos de inhibición alostérica.

Biología: Investigado por su papel en la inhibición de la replicación del VHC.

Medicina: Potencial agente terapéutico para tratar infecciones por VHC.

Industria: Utilizado en el desarrollo de fármacos antivirales y como compuesto de referencia en estudios farmacológicos

Mecanismo De Acción

BI-0588 ejerce sus efectos uniéndose al bolsillo alostérico del pulgar-2 de la polimerasa NS5B del VHC. Esta unión inhibe la actividad de la polimerasa, evitando así la replicación del genoma del VHC. Los objetivos moleculares incluyen el dominio del pulgar de la polimerasa NS5B y las vías involucradas son aquellas relacionadas con la replicación del ARN viral .

Comparación Con Compuestos Similares

Compuestos Similares

Deleobuvir: Otro inhibidor alostérico que se dirige al bolsillo del pulgar-1 de la polimerasa NS5B del VHC.

Sofosbuvir: Un inhibidor análogo de nucleótidos de la polimerasa NS5B del VHC.

Dasabuvir: Un inhibidor no nucleósido de la polimerasa NS5B del VHC.

Singularidad de BI-0588

BI-0588 es único debido a su alta potencia y selectividad para el bolsillo del pulgar-2 de la polimerasa NS5B del VHC. Ha demostrado una actividad antiviral optimizada en el rango nanomolar bajo, convirtiéndolo en uno de los inhibidores más efectivos para la replicación del VHC de genotipo 1 .

Si tiene alguna pregunta específica o necesita más detalles, ¡no dude en preguntar!

Propiedades

Fórmula molecular |

C31H35F4N5O5 |

|---|---|

Peso molecular |

633.6 g/mol |

Nombre IUPAC |

4-fluoro-2-[(4-methoxycyclohexyl)-(4-methylcyclohexanecarbonyl)amino]-5-[5-(triazol-2-ylmethyl)-3-(trifluoromethyl)pyridin-2-yl]oxybenzoic acid |

InChI |

InChI=1S/C31H35F4N5O5/c1-18-3-5-20(6-4-18)29(41)40(21-7-9-22(44-2)10-8-21)26-15-25(32)27(14-23(26)30(42)43)45-28-24(31(33,34)35)13-19(16-36-28)17-39-37-11-12-38-39/h11-16,18,20-22H,3-10,17H2,1-2H3,(H,42,43) |

Clave InChI |

LIMHMSHMIXSMHF-UHFFFAOYSA-N |

SMILES canónico |

CC1CCC(CC1)C(=O)N(C2CCC(CC2)OC)C3=CC(=C(C=C3C(=O)O)OC4=C(C=C(C=N4)CN5N=CC=N5)C(F)(F)F)F |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(1R,2R,5S,6R,8S,11S,12S)-6-hydroxy-6,12-dimethyl-14-oxapentacyclo[10.3.3.15,8.01,11.02,8]nonadecan-13-one](/img/structure/B10819764.png)

![[(1R,10S,12R,14R,16S,17S,18R)-13-formyl-14-methyl-8,15-diazahexacyclo[14.2.1.01,9.02,7.010,15.012,17]nonadeca-2,4,6,8-tetraen-18-yl] acetate](/img/structure/B10819782.png)

![6-(2,5-dioxopyrrol-1-yl)-N-[2-[[2-[[(2S)-1-[[2-[[(10S,23S)-10-ethyl-18-fluoro-10-hydroxy-19-methyl-5,9-dioxo-8-oxa-4,15-diazahexacyclo[14.7.1.02,14.04,13.06,11.020,24]tetracosa-1,6(11),12,14,16,18,20(24)-heptaen-23-yl]amino]-2-oxoethyl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-2-oxoethyl]amino]-2-oxoethyl]hexanamide](/img/structure/B10819791.png)

![[(3R,4S,8S,9Z,12R)-10-methyl-5-methylidene-6,14-dioxo-7,13-dioxatricyclo[10.2.1.04,8]pentadeca-1(15),9-dien-3-yl] 2-methylprop-2-enoate](/img/structure/B10819811.png)

![(1R,6R,8S,12S)-6-hydroxy-6,12-dimethyl-14-oxapentacyclo[10.3.3.15,8.01,11.02,8]nonadecan-13-one](/img/structure/B10819822.png)

![N-[(2S)-3-cyclohexyl-1-[[(2S,3S)-3-methyl-1-oxo-1-spiro[indene-1,4'-piperidine]-1'-ylpentan-2-yl]amino]-1-oxopropan-2-yl]-1,2-oxazole-5-carboxamide](/img/structure/B10819825.png)

![4-(1-benzofuran-2-yl)-2-[1-(1H-imidazo[4,5-b]pyridin-2-ylmethyl)piperidin-4-yl]-1,3-thiazole](/img/structure/B10819848.png)

![13-(3-benzamido-4-fluoroanilino)-N-(2-morpholin-4-ylethyl)-2-oxotricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaene-5-carboxamide](/img/structure/B10819851.png)

![N-[5-(3,5-dicyano-1,2,6-trimethyl-4H-pyridin-4-yl)-6-fluoro-7-methyl-1H-indazol-3-yl]-2-ethylbenzamide](/img/structure/B10819853.png)

![[(3S,4R,8R,12S)-10-methyl-5-methylidene-6,14-dioxo-7,13-dioxatricyclo[10.2.1.04,8]pentadeca-1(15),9-dien-3-yl] 2-methylprop-2-enoate](/img/structure/B10819860.png)